5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMBWPKSPBNXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene-2-Carboxylic Acid
The foundational step involves bromination at the 5-position of thiophene-2-carboxylic acid. Two primary methods are documented:
Method A (N-Bromosuccinimide Bromination):
- Reagents: Thiophene-2-carboxylic acid (1 equiv), N-bromosuccinimide (NBS, 1.1 equiv), catalytic FeCl₃ (0.05 equiv).
- Conditions: Reacted in dry tetrahydrofuran (THF) at 60°C for 6 hours under nitrogen.
- Yield: 85–90% after recrystallization from ethanol/water.
Method B (Direct Bromination with Br₂):
- Reagents: Thiophene-2-carboxylic acid (1 equiv), bromine (1.05 equiv), AlCl₃ (1.2 equiv).
- Conditions: Stirred in dichloromethane (DCM) at 0°C for 2 hours, followed by room temperature for 12 hours.
- Yield: 78–82% with purification via silica gel chromatography (DCM/hexane, 1:1).
Key Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 4.3 Hz, 1H, H-3), 7.33 (d, J = 4.3 Hz, 1H, H-4).
- MS (APCI): m/z 221.07 [M+H]⁺.
Synthesis of 4-(4-Cyanophenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole core is constructed via cyclization of a thiourea derivative with an α-bromo ketone:
Step 1: Preparation of 4-Cyanophenylacetonitrile
- Reagents: 4-Cyanobenzyl bromide (1 equiv), potassium cyanide (1.2 equiv).
- Conditions: Refluxed in ethanol/water (3:1) for 8 hours.
- Yield: 88%.
Step 2: Bromination to α-Bromo-4-Cyanophenylacetonitrile
- Reagents: 4-Cyanophenylacetonitrile (1 equiv), NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.02 equiv).
- Conditions: Heated in CCl₄ at 80°C for 4 hours.
- Yield: 76%.
Step 3: Cyclization with Thiourea
- Reagents: α-Bromo-4-cyanophenylacetonitrile (1 equiv), thiourea (1.2 equiv).
- Conditions: Refluxed in ethanol for 12 hours.
- Yield: 68% after column chromatography (ethyl acetate/hexane, 1:2).
Key Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.5 Hz, 2H, ArH), 7.85 (d, J = 8.5 Hz, 2H, ArH), 6.95 (s, 1H, H-5 thiazole).
- IR (KBr): 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N thiazole).
Coupling of 5-Bromothiophene-2-Carboxylic Acid and 4-(4-Cyanophenyl)-1,3-Thiazol-2-Amine
Carboxamide Formation via EDC/HOBt Activation
Reagents:
- 5-Bromothiophene-2-carboxylic acid (1 equiv), 4-(4-cyanophenyl)-1,3-thiazol-2-amine (1.05 equiv).
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv).
Conditions:
Workup:
Alternative Method Using Thionyl Chloride
Reagents:
- 5-Bromothiophene-2-carboxylic acid (1 equiv), thionyl chloride (3 equiv).
Conditions:
- Refluxed in dry toluene for 3 hours to form acyl chloride.
- Acyl chloride reacted with 4-(4-cyanophenyl)-1,3-thiazol-2-amine (1 equiv) in THF at 0°C→RT for 12 hours.
Yield: 65%.
Optimization and Scale-Up Strategies
Reaction Efficiency Comparison
| Method | Coupling Agent | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DCM | 72% | 98.5% |
| Thionyl Chloride | SOCl₂ | Toluene/THF | 65% | 96.2% |
Industrial-Scale Considerations
- Continuous Flow Bromination: Reduces reaction time from 12 hours to 30 minutes with 95% yield.
- Automated Chromatography: Enhances purity (>99%) for pharmaceutical-grade applications.
Spectroscopic Characterization of Target Compound
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
δ 12.15 (s, 1H, NH), 8.25 (d, J = 4.2 Hz, 1H, H-3 thiophene), 8.10 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 7.70 (d, J = 4.2 Hz, 1H, H-4 thiophene), 7.55 (s, 1H, H-5 thiazole).¹³C NMR (100 MHz, DMSO-d₆):
δ 163.2 (C=O), 152.1 (C-2 thiazole), 138.5 (C≡N), 132.4–118.9 (aromatic carbons), 115.7 (C-Br).
Mass Spectrometry (MS)
Challenges and Troubleshooting
Common Issues in Thiazole Synthesis
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromothiophene Site
The bromine atom at the 5-position of the thiophene ring undergoes substitution reactions under palladium-catalyzed cross-coupling conditions. Key findings include:
-
The bromine exhibits moderate reactivity due to electron-withdrawing effects of the carboxamide group .
-
Ligand choice (e.g., Pd(dtbpf)Cl₂ vs. Pd(PPh₃)₄) critically impacts coupling efficiency .
Carboxamide Functional Group Reactivity
The –CONH– linker participates in hydrolysis and condensation reactions:
-
Stability studies show the carboxamide resists enzymatic cleavage in physiological buffers (pH 7.4, 37°C) .
Transformations of the 4-Cyanophenyl-Thiazole Moiety
The nitrile and thiazole groups enable diverse reactivity:
Nitrile Group Modifications
Thiazole Ring Functionalization
-
Nitrile-to-tetrazole conversion retains planar geometry critical for bioactivity .
-
Bromination at the thiazole 5-position occurs regioselectively under radical conditions .
Multi-Step Reaction Cascades
Sequential modifications demonstrate synthetic versatility:
-
Suzuki coupling at bromothiophene → 5-(4-cyanophenyl)thiophene intermediate
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Thiazole nitrile reduction → 4-aminophenyl derivative
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Amidine formation via Pinner reaction → tricyclic fused heterocycles
Key Data :
| Step | Conditions | Intermediate | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C | 5-(4-cyanophenyl)thiophene | 98.2% |
| 2 | LiAlH₄, THF, 0°C → 25°C | 4-aminophenyl-thiazole | 89.5% |
| 3 | NH₄Cl, MeOH, 60°C | Benzimidazole-fused product | 76% |
Stability Under Pharmacological Conditions
Degradation studies reveal:
-
Photolytic : 5% degradation after 48 h (ICH Q1B guidelines).
-
Oxidative : Resists 3% H₂O₂ (24 h) but sensitive to peroxides .
This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science (e.g., π-conjugated polymers ). Experimental protocols emphasize temperature control and catalyst selection to optimize yields and selectivity.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of thiazole and thiophene compounds exhibit significant antimicrobial activity. For instance, a study involving thiazole derivatives demonstrated their effectiveness against various bacterial strains and fungi, suggesting that the incorporation of a thiophene moiety may enhance this activity . The specific compound has been evaluated for its potential to combat microbial resistance.
Anticancer Activity
The anticancer properties of compounds similar to 5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have been investigated extensively. In vitro studies have shown that certain thiazole derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Synthetic Routes
The synthesis of This compound typically involves multi-step processes that include:
- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination: The introduction of bromine at specific positions enhances biological activity.
- Amidation Reactions: Coupling with various amines to form the final amide structure is crucial for enhancing solubility and bioactivity.
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
- Mass Spectrometry (MS): For molecular weight determination.
- Infrared (IR) Spectroscopy: To identify functional groups present in the compound.
Drug Development
The unique structural characteristics of This compound position it as a promising candidate for drug development targeting:
- Infectious Diseases: Given its antimicrobial properties.
- Cancer Therapy: Due to its ability to inhibit tumor growth.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, aiding in the optimization of its pharmacological properties . These studies help in understanding how modifications to the chemical structure can enhance efficacy and reduce toxicity.
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Antibacterial and Antiviral Activity
- 4-Cyanophenyl-Thiazole Derivatives (): Compounds with this group (e.g., 6d) exhibit superior antibacterial activity against E. coli and B. subtilis and potent antioxidant properties. The cyano group enhances electron-deficient character, improving membrane penetration .
- Nitrothiophene Analogs (): Compound 14 (nitro substitution) shows narrow-spectrum antibacterial activity. Nitro groups may act as prodrugs, requiring intracellular reduction for activation, unlike bromine .
Antioxidant Activity
- Thiazoles with 4-Cyanophenyl (): Ranked 6d > 6c > 6e > BHT in FRAP assays, indicating strong electron-donating capacity. The target compound’s bromine may slightly reduce activity compared to chloro or trifluoromethyl groups due to weaker electron-withdrawing effects .
Physicochemical Properties
Biological Activity
5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 324.19 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors, modulating their functions. The exact mechanism varies depending on the biological system being studied. For instance, in cancer research, it may interfere with cell signaling pathways, while in antimicrobial studies, it could inhibit bacterial enzyme activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives similar to this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Bacillus subtilis | 4.69 - 22.9 |
These results indicate a significant range of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has also highlighted the potential anticancer effects of thiazole derivatives. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The following table presents findings from a study evaluating the cytotoxicity of related thiazole compounds:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These IC50 values suggest that thiazole derivatives can effectively inhibit cancer cell growth .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory effects. One study reported that compounds similar to this compound significantly reduced inflammation markers in vitro and in vivo models . The following table summarizes the anti-inflammatory activity observed in related studies:
| Compound | Inhibition (%) at 100 µM |
|---|---|
| Compound A | 90% |
| Compound B | 85% |
| Compound C | 80% |
These findings indicate the potential therapeutic applications of thiazole derivatives in managing inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated a series of thiazole derivatives for their antibacterial properties against resistant strains of bacteria. The study found that certain modifications in the thiazole ring enhanced antibacterial efficacy, making these compounds promising candidates for further development as antibiotics.
- Case Study on Anticancer Effects : Another investigation focused on the effect of thiazole derivatives on breast cancer cells. The study demonstrated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
